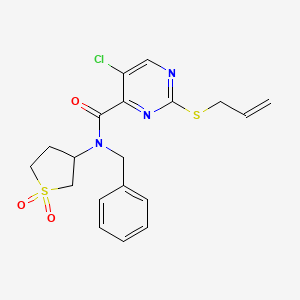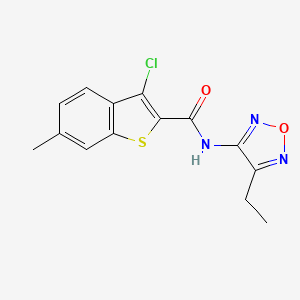![molecular formula C27H28F2N4O B11382013 2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole](/img/structure/B11382013.png)
2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a piperazine ring and fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole typically involves multiple steps. One common approach is the nucleophilic substitution reaction where 1-bis(4-fluorophenyl)methyl piperazine reacts with halogenated analogues of the second fragments . Preferred solvents for these reactions include hexane, toluene, methyl ethyl ketone, dimethoxyethane, tetrahydrofurane, dimethylformamide, or tert-butanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for 2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl groups and piperazine ring play crucial roles in binding to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: A precursor in the synthesis of the target compound.
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: Another compound with a similar piperazine and fluorophenyl structure.
Uniqueness
2-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methyl)-5-methoxy-1-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core, which can confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C27H28F2N4O |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
2-[[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-5-methoxy-1-methylbenzimidazole |
InChI |
InChI=1S/C27H28F2N4O/c1-31-25-12-11-23(34-2)17-24(25)30-26(31)18-32-13-15-33(16-14-32)27(19-3-7-21(28)8-4-19)20-5-9-22(29)10-6-20/h3-12,17,27H,13-16,18H2,1-2H3 |
Clé InChI |
JORXSQIBVMMADQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)OC)N=C1CN3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B11381942.png)

![5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11381950.png)
![4-bromo-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11381962.png)
![5-butyl-3-tert-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11381963.png)
![5-chloro-N-(4-methylbenzyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11381964.png)

![N,N-bis(2-methylpropyl)-2-[2-(piperidin-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11381977.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11381983.png)

![Ethyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11381999.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11382004.png)
![N-(3,5-dimethylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382009.png)
![3-ethyl-N-(4-ethylphenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382024.png)
